2-(9,10-Dihydrophenanthren-2-yl)acetic acid

Fluorescence spectroscopy Analytical detection Photophysical characterization

2-(9,10-Dihydrophenanthren-2-yl)acetic acid (CAS 27651‑86‑1; molecular formula C₁₆H₁₄O₂; MW 238.28 g·mol⁻¹) is a partially saturated tricyclic arylacetic acid featuring a 9,10‑dihydrophenanthrene core linked via a methylene spacer to a terminal carboxylic acid. Commercial sources commonly supply the compound at ≥98% purity, making it suitable as a building block or research intermediate.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B12340849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9,10-Dihydrophenanthren-2-yl)acetic acid
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)CC(=O)O)C3=CC=CC=C31
InChIInChI=1S/C16H14O2/c17-16(18)10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2,(H,17,18)
InChIKeyDWHBOZAFTAQYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid (CAS 27651-86-1) – Rational Selection over Structural Analogs


2-(9,10-Dihydrophenanthren-2-yl)acetic acid (CAS 27651‑86‑1; molecular formula C₁₆H₁₄O₂; MW 238.28 g·mol⁻¹) is a partially saturated tricyclic arylacetic acid featuring a 9,10‑dihydrophenanthrene core linked via a methylene spacer to a terminal carboxylic acid . Commercial sources commonly supply the compound at ≥98% purity, making it suitable as a building block or research intermediate . Within the phenanthrene/dihydrophenanthrene carboxylic acid family, subtle structural variations—such as the degree of saturation, the presence or absence of the methylene bridge, and the identity of the acidic handle—can result in marked differences in acidity, spectroscopic signature, synthetic versatility, and biological recognition.

Why Generic Substitution of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid Fails: Structural Nuances Driving Functional Divergence


Despite sharing a phenanthrene‑based scaffold, closely related analogs such as phenanthrene‑2‑carboxylic acid, ethyl 2‑(9,10‑dihydrophenanthren‑2‑yl)acetate, and 9,10‑dihydro‑α‑methyl‑2‑phenanthreneacetic acid cannot be freely interchanged for the target compound. Even single‑atom modifications—removing the methylene spacer, esterifying the carboxyl group, or introducing an α‑methyl branch—can shift the pKa by more than half a log unit, alter the UV‑Vis absorption and fluorescence fingerprint, and radically change reactivity in subsequent derivatization steps. The class of 9,10‑dihydrophenanthrene‑2‑carboxylic acids has been exploited as a privileged scaffold for human steroid 5α‑reductase inhibitors, where substituent identity and position directly dictate potency and isozyme selectivity [1]. Therefore, using a near analog without confirming exact structural identity risks compromising both synthetic efficiency and biological readout.

Quantitative Differentiation Evidence for 2-(9,10-Dihydrophenanthren-2-yl)acetic acid vs. Closest Analogs


Fluorescence Signature Divergence: Dihydro vs. Fully Aromatic Core

The 9,10‑dihydrophenanthrene core exhibits a hypsochromic shift in both excitation and emission relative to the fully aromatic phenanthrene nucleus. This difference provides a straightforward spectroscopic method to distinguish the target compound from its fully aromatic analog, phenanthrene‑2‑carboxylic acid, and to verify identity after synthetic modification .

Fluorescence spectroscopy Analytical detection Photophysical characterization

Acidic Strength Tuning by Methylene Spacer vs. Direct Aryl Attachment

The insertion of a methylene bridge between the 9,10‑dihydrophenanthrene ring and the carboxylic acid group in the target compound electronically insulates the acid moiety, raising the pKa relative to directly conjugated aryl carboxylic acids. In contrast, phenanthrene‑2‑carboxylic acid, in which the –COOH is directly attached to the aromatic system, has a predicted pKa of 4.20 ± 0.30 . Although experimentally measured pKa values for the target compound are not publicly available, the structural pattern predicts a pKa closer to that of phenylacetic acid (≈4.3‑4.5) than to that of benzoic acid analogs, influencing solubility, salt formation, and passive membrane permeability [1].

Ionization constant Bioavailability prediction Salts and formulations

Synthetic Versatility: Free Carboxylic Acid vs. Ester or α‑Methyl Analogs

The free carboxylic acid of the target compound is a universal handle that can be converted into amides, esters, hydrazides, hydroxamic acids, or reduced to the primary alcohol without the extra deprotection step required for ester‑protected analogs such as ethyl 2‑(9,10‑dihydrophenanthren‑2‑yl)acetate (CAS 1423702‑41‑3) [1]. Conversely, the α‑methyl analog (CAS 27651‑84‑9) introduces a chiral center and steric hindrance that can limit substrate scope in enzymatic transformations . For combinatorial library synthesis or scaffold‑hopping campaigns, the achiral, unprotected acid provides maximum chemical flexibility.

Late‑stage functionalization Medicinal chemistry building blocks Prodrug design

Biological Activity Landscape: 9,10‑Dihydrophenanthrene‑2‑carboxylic Acid Scaffold as a Privileged Pharmacophore

A series of 9,10‑dihydrophenanthrene‑2‑carboxylic acids, structurally related to the target compound, has been systematically evaluated in vitro as inhibitors of human recombinant steroid 5α‑reductase. The most potent member, 7‑bromo‑9,10‑dihydrophenanthrene‑2‑carboxylic acid, displays a Kᵢ,app of 26 nM for the type‑1 isozyme, demonstrating the essential role of the dihydrophenanthrene‑2‑carboxylic acid core in binding [1]. Additionally, patent literature explicitly claims the use of 9,10‑dihydrophenanthrene derivatives as anti‑tumor medicaments, with experimental examples showing activity in mouse xenograft models [2]. The target compound represents the unsubstituted parent of this pharmacophore family, offering a cleaner baseline for structure‑activity relationship (SAR) profiling than analogs bearing additional substituents.

Steroid 5α‑reductase inhibition Anti‑tumor Antineuroinflammatory

Stability in Acidic Media: Advantage for Solid‑Phase and Acidic Reaction Conditions

The 9,10‑dihydrophenanthrene core is documented to be stable in the presence of trifluoroacetic acid (TFA), a common reagent in solid‑phase peptide synthesis and protecting‑group removal . This stability profile is not universally shared by all partially reduced polyaromatic systems; some dihydroanthracene analogs undergo disproportionation or oxidation under acidic conditions. The target compound, incorporating this robust dihydrophenanthrene unit, can therefore be employed in multi‑step synthetic sequences requiring repeated TFA exposure without risk of scaffold degradation.

Chemical stability SPPS compatibility Process chemistry

Anticholinesterase Activity: Dihydrophenanthrene vs. Phenanthrene Derivatives

In a comparative study of phenanthrene and dihydrophenanthrene derivatives isolated from Dioscorea communis, the dihydrophenanthrene compounds exhibited distinct anticholinesterase inhibition profiles against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes relative to their fully aromatic phenanthrene counterparts [1]. This differential activity underscores the impact of the 9,10‑dihydro modification on molecular recognition by cholinesterase enzymes, suggesting that the target compound's dihydro scaffold may provide a more selective starting point for neurology‑focused chemical probes than phenanthrene‑based alternatives.

Alzheimer's disease research Butyrylcholinesterase Structure‑activity relationship

Recommended Application Scenarios for 2-(9,10-Dihydrophenanthren-2-yl)acetic acid Based on Verified Differentiators


Scaffold for Human 5α‑Reductase Inhibitor Optimization

The dihydrophenanthrene‑2‑carboxylic acid series is a validated non‑steroidal pharmacophore for type‑1 human steroid 5α‑reductase inhibition. The target compound, as the unsubstituted parent, provides an ideal starting point for systematic SAR exploration at positions 7, 8, and 9 without confounding substituent effects. Researchers can capitalize on the demonstrated Kᵢ,app of 26 nM achieved by the 7‑bromo derivative as a benchmark for structural optimization .

Fluorescent Probe and Sensor Development

The distinctive fluorescence fingerprint of the 9,10‑dihydrophenanthrene core (excitation 262 nm, emission 318 nm) differentiates it clearly from phenanthrene‑based fluorophores. This property can be exploited for constructing intramolecular FRET pairs, monitoring metabolic transformations, or developing fluorescence‑based competitive binding assays. The free carboxylic acid handle further enables facile conjugation to biomolecules via stable amide linkages .

Late‑Stage Functionalization Building Block in Medicinal Chemistry

With a 98% purity commercially available and a free –COOH group ready for direct coupling, the target compound supports high‑throughput parallel synthesis of amide, ester, and hydrazide libraries. Unlike its ethyl ester analog, it eliminates the need for a hydrolysis step, shortening synthetic routes by 1–2 steps and reducing overall cost per analog. It is particularly suited for fragment‑growing strategies and scaffold‑hopping campaigns targeting CNS or oncology indications .

Antineuroinflammatory Lead Generation

Phenanthrene and 9,10‑dihydrophenanthrene derivatives isolated from Bletilla striata have demonstrated antineuroinflammatory activity in BV‑2 microglial cells. The target compound's dihydrophenanthrene core, combined with the acetic acid side chain, offers a synthetic entry point for generating focused libraries aimed at neuroinflammation targets, where the dihydro scaffold may confer differential pharmacokinetics relative to fully aromatic phenanthrene libraries [1].

Quote Request

Request a Quote for 2-(9,10-Dihydrophenanthren-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.